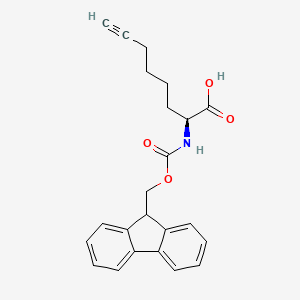

(2s)-2-(Fmoc-amino)-7-octynoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

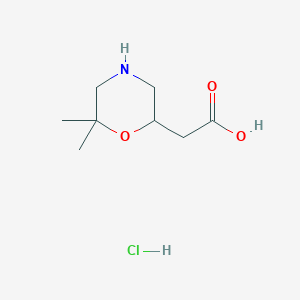

(2s)-2-(Fmoc-amino)-7-octynoic acid is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid-Phase Synthesis of Peptides

(2S)-2-(Fmoc-amino)-7-octynoic acid, as a part of the Fmoc (9-fluorenylmethyloxycarbonyl) group of amino acids, is primarily utilized in the solid-phase synthesis of peptides. This technique, enhanced by various solid supports, linkages, and side chain protecting groups, facilitates the synthesis of biologically active peptides and small proteins under a wide range of conditions, offering unique opportunities for bioorganic chemistry (Fields & Noble, 2009).

Bio-inspired Functional Materials

Fmoc-modified amino acids and short peptides, including those involving this compound, exhibit significant self-assembly features and potential for various applications. Their hydrophobicity and aromaticity promote the association of building blocks, leading to uses in cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutic and antibiotic properties (Tao et al., 2016).

Enhancement of Peptide Stability and Activity

The incorporation of Fmoc amino acids, such as this compound, in peptides has been shown to enhance their stability and improve biological activity. This has been particularly observed in the synthesis of nonproteinogenic amino acids for lantibiotic biosynthesis, where such modifications serve as alternative substrates for synthases involved in peptide maturation (Zhang, Ni, & van der Donk, 2005).

Applications in Medicinal Chemistry

Fmoc amino acids play a crucial role in the development of probes and medicinal chemistry, as exemplified by the synthesis and incorporation of perfluoro-tert-butyl 4-hydroxyproline. These modified amino acids allow sensitive detection through techniques like 19F NMR, underscoring their utility in designing pharmaceutical compounds (Tressler & Zondlo, 2014).

Future Directions

Mechanism of Action

Target of Action

The primary target of (2s)-2-(Fmoc-amino)-7-octynoic acid is the peptide synthesis process . This compound is a type of Fmoc-protected amino acid, which is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amine group of amino acids during peptide synthesis .

Mode of Action

This compound interacts with its targets by participating in the step-by-step process of peptide synthesis . The Fmoc group protects the alpha-amino group of the amino acid, preventing unwanted side reactions and polymerization during the synthesis process . The Fmoc group is stable under coupling reaction conditions and can be easily cleaved, minimizing unwanted side reactions and epimerization .

Biochemical Pathways

The key biochemical pathway involved is the peptide synthesis process. In this process, amino acids link together by forming an amide bond between the amino group of the growing peptide anchored to an insoluble resin with the activated carboxylic acid moiety of the incoming amino acid . The Fmoc group of this compound plays a crucial role in ensuring the correct formation of peptide bonds .

Pharmacokinetics

The pharmacokinetics of this compound are primarily related to its role in peptide synthesis. The Fmoc group makes the amino acids soluble in most organic solvents, which is beneficial for the synthesis process . The use of high-quality, pure Fmoc amino acids results in higher yields, easier peptide purification, and a more consistent impurity profile in crude peptides .

Result of Action

The result of the action of this compound is the successful synthesis of peptides. The use of Fmoc chemistry enables the rapid and efficient synthesis of peptides, including those over 50 amino acid residues in complexity . This makes it a highly valuable tool for life science research .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. The milder reaction conditions required for the cleavage of the peptide from the resin contribute to the popularity of Fmoc SPPS . The Fmoc group is stable under these conditions, ensuring the successful synthesis of peptides .

Biochemical Analysis

Biochemical Properties

(2S)-2-(Fmoc-amino)-7-octynoic acid, as a Fmoc-modified amino acid, possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks

Molecular Mechanism

It is known that Fmoc-modified amino acids can form low molecular weight hydrogelators

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAAQTGBSLHOGR-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)

![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)

![1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3003453.png)

![2-[(4-{[4-({2-[4-(sec-butyl)anilino]-2-oxoethyl}sulfanyl)phenyl]sulfanyl}phenyl)sulfanyl]-N-[4-(sec-butyl)phenyl]acetamide](/img/structure/B3003456.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3003460.png)

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide](/img/structure/B3003465.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)